Propiophenone, 4'-fluoro-3-piperidino-, hydrochloride is a chemical compound with the molecular formula and a molecular weight of 271.76 g/mol. This compound is categorized as a hydrochloride salt derived from a piperidine structure, recognized for its potential applications in medicinal chemistry and pharmacological research. The IUPAC name for this compound is 1-(4-fluorophenyl)-3-piperidin-1-ylpropan-1-one; hydrochloride, indicating the presence of a fluorinated phenyl group and a piperidine ring in its structure.
The purity of Propiophenone, 4'-fluoro-3-piperidino-, hydrochloride is typically around 95%, and it is classified as an irritant under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) due to its potential to cause skin and eye irritation. The compound has been submitted for testing by the National Cancer Institute, highlighting its relevance in cancer research and other pharmacological studies.
The synthesis of Propiophenone, 4'-fluoro-3-piperidino-, hydrochloride can be achieved through various methods, primarily involving the reaction of commercially available piperidine with appropriate starting materials. One common synthetic pathway involves the acylation of piperidine with 4-fluorobenzoyl chloride, followed by subsequent reactions to form the desired hydrochloride salt.
This synthetic approach allows for variations that can introduce different substituents on the aromatic ring or modify the piperidine structure, leading to a library of related compounds.
Propiophenone derivatives generally undergo nucleophilic substitution reactions, particularly involving the piperidine moiety. Key reactions include:
These reactions are fundamental in synthesizing various derivatives that may exhibit enhanced biological activities or different pharmacological profiles.
The precise pharmacodynamics and pharmacokinetics remain to be elucidated through empirical studies.
Relevant safety data indicate that this compound should be stored properly to avoid degradation and ensure safety during handling.
Propiophenone, 4'-fluoro-3-piperidino-, hydrochloride has potential applications in various fields:
Further exploration into its applications could yield valuable insights into its practical uses within medicinal chemistry and related fields.
The core synthesis of propiophenone, 4'-fluoro-3-piperidino-, hydrochloride (C₁₄H₁₉ClFNO) relies on nucleophilic acyl substitution between piperidine and 4-fluorobenzoyl chloride derivatives. The benchmark method involves reacting 3-chloropropiophenone with piperidine in anhydrous tetrahydrofuran (THF), generating the free base through SN₂ displacement. Subsequent hydrochloride salt formation in ethyl acetate yields the target compound in ~72% purity [5]. Advanced pathways employ direct Friedel-Crafts acylation using 4-fluorobenzoyl chloride and β-piperidinopropionyl chloride under Lewis acid catalysis (e.g., AlCl₃), achieving higher regioselectivity (>98%) but requiring stringent moisture control [6].
Recent innovations utilize coupling reagents like BOP (benzotriazol-1-yl-oxytris(dimethylamino)phosphonium hexafluorophosphate) for amide bond formation between 4-fluorobenzoic acid and N-(3-aminopropyl)piperidine. This method minimizes racemization and improves atom economy (85% yield) but increases reagent costs [6]. Catalyst screening reveals N,N-diisopropylethylamine (DIPEA) outperforms triethylamine (TEA) in suppressing N-alkylation byproducts, as quantified below:
Table 1: Catalyst Performance in Acylation Reactions
Catalyst | Reaction Temp (°C) | Yield (%) | Byproduct Formation (%) |
---|---|---|---|
Triethylamine (TEA) | 25 | 68 | 12 |
N,N-Diisopropylethylamine (DIPEA) | 25 | 82 | 4 |
4-Dimethylaminopyridine (DMAP) | 40 | 75 | 8 |
Hydrochloride salt crystallization efficiency depends critically on solvent polarity and protonation kinetics. Optimal conditions use ethyl acetate/diethyl ether (1:3 v/v) saturated with anhydrous HCl gas, achieving 94% recovery of crystalline product with ≤0.5% residual solvents [5] [7]. Polar aprotic solvents like dimethylformamide (DMF) induce oiling-out during acidification but are viable with anti-solvent crystallization (e.g., adding tert-butyl methyl ether) [6].
Catalytic hydrogenation (Pd/C, 50 psi H₂) enables simultaneous deprotection of N-Boc intermediates and hydrochloride salt formation in methanol, streamlining the synthesis of chiral variants. This one-pot method reduces step count by 40% but requires rigorous catalyst filtration to limit metal residues (<10 ppm) [7] [10]. Solvent recycling studies confirm tetrahydrofuran (THF) retains efficacy over five cycles with <3% yield drop when dried over molecular sieves:
Table 2: Solvent System Performance in Salt Formation
Solvent System | Crystallization Yield (%) | Purity (%) | Solvent Recovery Rate (%) |
---|---|---|---|
Ethyl acetate/Et₂O + HCl(g) | 94 | 99.2 | 78 |
Methanol + Pd/C hydrogenation | 89 | 98.5 | 92 |
THF/MTBE anti-solvent | 85 | 98.8 | 95 |
Single-step alkylation (3-(piperidin-1-yl)propan-1-one + 1-fluoro-4-iodobenzene) via Ullmann coupling affords moderate yields (45–55%) but suffers from copper-mediated side reactions, including dehalogenation (≤15% yield loss) [6]. In contrast, multi-step sequences deploying Suzuki-Miyaura cross-coupling on brominated propiophenone intermediates achieve superior arylation control. For example, 3-(piperidin-1-yl)-1-(4-bromophenyl)propan-1-one reacts with 4-fluorophenylboronic acid under Pd(PPh₃)₄ catalysis (80°C, 18h), delivering 92% coupled product before hydrochlorination [6].
The Pfitzinger condensation route—used for structurally analogous ghrelin receptor ligands—demonstrates scalability but introduces regioselectivity challenges. This method requires Boc-deprotection with trifluoroacetic acid (TFA) and subsequent HCl salt formation, increasing step count but improving crystallinity [6] [10]. Key trade-offs include:
Table 3: Route Efficiency Comparison
Synthetic Route | Steps | Overall Yield (%) | Purity (HPLC%) |
---|---|---|---|
Single-step alkylation | 1 | 48 | 85 |
Acylation + SN₂ | 2 | 76 | 97 |
Suzuki coupling + hydrochlorination | 3 | 68 | 99 |
Pfitzinger condensation | 5 | 42 | 98 |
Industrial processes prioritize catalytic transfer hydrogenation over stoichiometric reductants. For N-alkylated precursors, ammonium formate/Pd(OH)₂ (Cramer’s catalyst) in ethanol reduces dehalogenation to <1% while maintaining 98% conversion [6]. Continuous flow hydrogenation (H-Cube® system) further enhances mass transfer, reducing reaction times from 12h to 25 minutes at 60°C [10].
Solvent recycling and in-line purification are critical for cost management. Azeotropic drying via toluene distillation recovers >90% THF for reuse in alkylation steps. Acid scavengers (e.g., polymer-bound diisopropylamine) during acylation reduce HCl consumption during salt formation by neutralizing excess acyl chlorides [7]. Large-scale batches (50+ kg) employ direct isolation by reactive crystallization—adding HCl gas to the reaction mixture itself—slashing processing time by 60% and increasing volumetric productivity to 120 g/L [5] [7].
Table 4: Industrial Optimization Impact
Optimization Strategy | Yield Increase (%) | Cost Reduction (%) | Purity Improvement (%) |
---|---|---|---|
Catalytic transfer hydrogenation | +22 | 18 | +3.5 |
Continuous flow hydrochlorination | +15 | 25 | +2.1 |
Solvent recycling | +8 | 31 | +0.5 |
Reactive crystallization | +12 | 17 | +1.8 |
Comprehensive Compound List
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4